molecular formula C13H13BrN2O B2734496 4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol CAS No. 303091-51-2

4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol

Cat. No.: B2734496
CAS No.: 303091-51-2
M. Wt: 293.164
InChI Key: SHAPZFMTIWZTAS-UHFFFAOYSA-N
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Description

4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol is an organic compound with the molecular formula C13H13BrN2O It is a brominated phenol derivative that features a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol typically involves the following steps:

    Bromination: The starting material, 2-{[(4-methylpyridin-2-yl)amino]methyl}phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols and pyridine derivatives.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include debrominated phenols and reduced pyridine derivatives.

Scientific Research Applications

4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}phenol
  • 4-Bromo-2-{[(4-ethylpyridin-2-yl)amino]methyl}phenol
  • 4-Bromo-2-{[(4-phenylpyridin-2-yl)amino]methyl}phenol

Uniqueness

4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol is unique due to the presence of the 4-methylpyridin-2-yl group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-4-5-15-13(6-9)16-8-10-7-11(14)2-3-12(10)17/h2-7,17H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAPZFMTIWZTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303091-51-2
Record name 4-BROMO-2-(((4-METHYL-2-PYRIDINYL)AMINO)METHYL)PHENOL
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